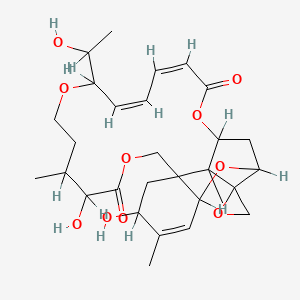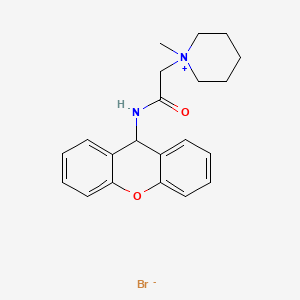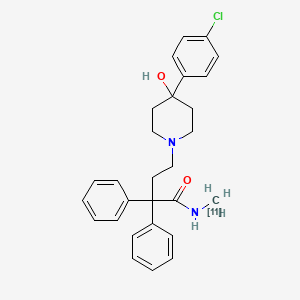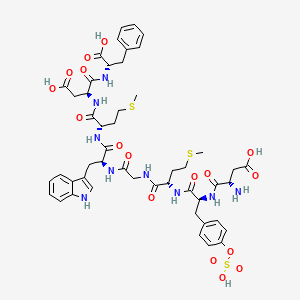
8B-Hydroxyroridin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8B-Hydroxyroridin A is a macrocyclic trichothecene mycotoxin isolated from the marine-derived fungus Myrothecium roridum. This compound is part of a larger family of trichothecenes, which are known for their potent biological activities, including cytotoxicity and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8B-Hydroxyroridin A involves the cultivation of the marine-derived fungus Myrothecium roridum. The fungus is cultured in a nutrient-rich medium, typically a half-nutrient potato dextrose medium with natural seawater, for about three weeks at 20°C. The culture broth is then filtered and extracted with ethyl acetate. The extract is chromatographed on a silica gel column with a gradient elution of ethyl acetate and hexane, followed by methanol. The final purification is achieved using high-performance liquid chromatography (HPLC) with a methanol-water mixture .
Industrial Production Methods: Industrial production of this compound would likely follow similar steps as the laboratory synthesis but on a larger scale. This would involve optimizing the fermentation conditions, scaling up the extraction and purification processes, and ensuring consistency and quality control throughout the production.
化学反応の分析
Types of Reactions: 8B-Hydroxyroridin A undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows for modifications at multiple sites, particularly the hydroxyl and epoxide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the epoxide ring.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, with reagents such as sodium azide or thiols.
Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
科学的研究の応用
8B-Hydroxyroridin A has several scientific research applications due to its potent biological activities:
Chemistry: It serves as a model compound for studying the reactivity of macrocyclic trichothecenes and their derivatives.
Biology: The compound is used to investigate the biological pathways affected by trichothecenes, including protein synthesis inhibition and cell cycle arrest.
Medicine: Due to its cytotoxic properties, this compound is studied for its potential as an anticancer agent. It has shown significant activity against various cancer cell lines.
作用機序
8B-Hydroxyroridin A exerts its effects primarily through the inhibition of protein synthesis. It binds to the ribosomal peptidyl transferase center, preventing the elongation of the nascent peptide chain. This leads to cell cycle arrest and apoptosis in rapidly dividing cells. The compound also induces oxidative stress by generating reactive oxygen species, further contributing to its cytotoxic effects .
類似化合物との比較
Roridin E: Another macrocyclic trichothecene with potent cytotoxic activity.
12-Hydroxyroridin E: Similar in structure but with a hydroxyl group at the 12 position, leading to reduced cytotoxicity compared to roridin E.
Roridin Q: Possesses a unique ether moiety, differentiating it from 8B-Hydroxyroridin A.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which significantly influences its biological activity. This distinct structure allows for targeted studies on the effects of hydroxylation on trichothecene toxicity and reactivity.
特性
CAS番号 |
87583-91-3 |
|---|---|
分子式 |
C29H40O10 |
分子量 |
548.6 g/mol |
IUPAC名 |
(18Z,20Z)-6,12-dihydroxy-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,22-dione |
InChI |
InChI=1S/C29H40O10/c1-16-9-10-35-20(18(3)30)7-5-6-8-24(32)39-21-12-23-29(15-37-29)27(21,4)28(14-36-26(34)25(16)33)13-19(31)17(2)11-22(28)38-23/h5-8,11,16,18-23,25,30-31,33H,9-10,12-15H2,1-4H3/b7-5-,8-6- |
InChIキー |
GVZIONLFUHXCGG-SFECMWDFSA-N |
異性体SMILES |
CC1CCOC(/C=C\C=C/C(=O)OC2CC3C4(C2(C5(CC(C(=CC5O3)C)O)COC(=O)C1O)C)CO4)C(C)O |
正規SMILES |
CC1CCOC(C=CC=CC(=O)OC2CC3C4(C2(C5(CC(C(=CC5O3)C)O)COC(=O)C1O)C)CO4)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















